![molecular formula C33H33FN2Na2O6 B1141699 Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 1276537-18-8](/img/structure/B1141699.png)

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

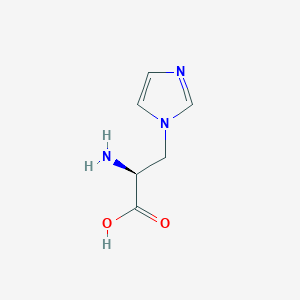

The compound belongs to a class of complex organic molecules characterized by multiple functional groups and a heterocyclic core. Such compounds often exhibit significant biological activities and are of interest in pharmaceutical research and development. The detailed nomenclature indicates the presence of a pyrrol core, fluorophenyl groups, a carbamoyl group, and disodium heptanoate moieties, suggesting a multifaceted chemical structure with potential for diverse chemical reactivity and interactions.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as Claisen-Schmidt condensation, nucleophilic substitution, and cyclization are commonly employed. For instance, Stefancich et al. (1985) described the synthesis of a fluorinated compound with a pyrrol moiety, indicating the potential strategies that might be involved in synthesizing the compound (Stefancich et al., 1985).

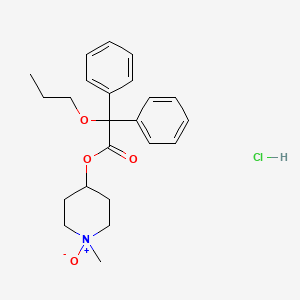

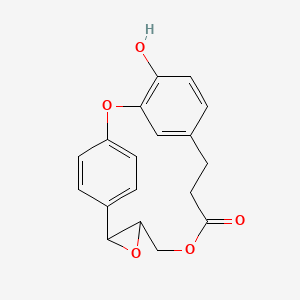

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's 3D conformation, electron distribution, and molecular interactions. For example, the crystal structure analysis of related compounds has revealed the importance of hydrogen bonding, π-π interactions, and molecular geometry in determining the compound's stability and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

The functional groups present in the compound suggest a range of possible chemical reactions, including esterification, amidation, and electrophilic substitution. The fluorophenyl groups may influence the compound's electronic properties, affecting its reactivity. Compounds with similar structures have been synthesized and studied for their antibacterial activities, indicating the potential chemical reactivity of such molecules (Egawa et al., 1984).

Applications De Recherche Scientifique

Fluorescent Probes for Enzyme Activity Measurement

A study by Lei et al. (2011) developed a convenient method to synthesize a disodium salt compound as a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity. This approach allows for the assessment of ALP in human serum with good precision, highlighting the compound's potential as a fluorescent probe in biomedical research Lei, Jie, & Ding, 2011.

Antitumor Drug Development

Research conducted on derivatives of similar complex structures has yielded potent antitumor agents. Chou et al. (2010) designed, synthesized, and evaluated novel 2-phenylquinolin-4-ones (2-PQs), leading to the identification of a promising anticancer drug candidate. This work demonstrates the compound's significance in developing new drug candidates for cancer treatment Chou et al., 2010.

Organic Light-Emitting Diodes (OLEDs)

Zhang et al. (2013) synthesized a compound utilized in the development of efficient blue-emitting electrophosphorescent OLEDs. This research showcases the chemical's application in the advancement of display technologies, contributing to the development of high-efficiency OLED devices Zhang et al., 2013.

Antibacterial Agents

Holla et al. (2003) explored the synthesis of new molecules incorporating fluorine-containing groups, demonstrating promising antibacterial activities. This study underscores the potential use of the compound in creating effective antibacterial agents, contributing to the fight against bacterial infections Holla, Bhat, & Shetty, 2003.

Propriétés

IUPAC Name |

disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTONRNZYFYCVRP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)